molecular formula C24H33N5O5S B3981812 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE

5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE

Cat. No.: B3981812
M. Wt: 503.6 g/mol
InChI Key: CPFBGWXKILNOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE is a complex organic compound with the molecular formula C24H33N5O5S. This compound is characterized by the presence of a piperazine ring substituted with a methylbenzenesulfonyl group and a morpholine ring attached to a nitroaniline core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride under basic conditions to form 4-(4-methylbenzenesulfonyl)piperazine.

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline.

    Coupling Reaction: The 4-(4-methylbenzenesulfonyl)piperazine is then coupled with 2-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.

    Morpholine Substitution: Finally, the intermediate product is reacted with 3-(morpholin-4-yl)propylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the nitro group.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)sulfonylpiperazine: A simpler derivative lacking the nitroaniline and morpholine groups.

    2-Nitroaniline: A precursor in the synthesis of the compound.

    3-(Morpholin-4-yl)propylamine: Another precursor used in the final step of the synthesis.

Uniqueness

5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

IUPAC Name

5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-(3-morpholin-4-ylpropyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O5S/c1-20-3-6-22(7-4-20)35(32,33)28-13-11-27(12-14-28)21-5-8-24(29(30)31)23(19-21)25-9-2-10-26-15-17-34-18-16-26/h3-8,19,25H,2,9-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFBGWXKILNOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE
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5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-NITROANILINE

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